Solid organophosphorus dichlorides complicate dosing and require heated lines. Ethylphosphonic dichloride (CAS 1066-50-8) solves this as a pumpable liquid with two reactive chloride groups. - Direct polycondensation with biobased diols to produce halogen-free flame-retardant polyphosphonates for PCBs. - Stepwise nucleophilic substitution enables mixed alkyl/aryl phosphonates and chiral probes under mild conditions. - Avoids heated-line engineering, reducing CAPEX in continuous flow operations.
Ethylphosphonic dichloride is a highly reactive, bifunctional organophosphorus acid halide that serves as a foundational building block for synthesizing phosphonate esters, flame-retardant polymers, and specialized agrochemicals. As a liquid at room temperature, it provides a highly electrophilic phosphorus center equipped with two labile chlorine leaving groups, enabling rapid nucleophilic substitution with alcohols, phenols, and amines. Its primary procurement value lies in its ability to efficiently install an ethylphosphonate moiety into target molecules under mild conditions, offering a distinct aliphatic structural profile that influences the lipophilicity, thermal stability, and steric environment of downstream products .
Substituting ethylphosphonic dichloride with closely related analogs introduces severe processability and performance bottlenecks. Replacing it with methylphosphonic dichloride forces manufacturers to handle a moisture-sensitive, toxic solid (melting point 32–34 °C) rather than a pumpable liquid, drastically increasing engineering complexity and exposure risks during dosing . Conversely, substituting with phenylphosphonic dichloride replaces the aliphatic ethyl group with a bulky aromatic ring, fundamentally altering the flexibility, glass transition temperature, and charring mechanism of downstream flame-retardant polyphosphonates [1]. Finally, attempting to use stable esters like diethyl ethylphosphonate fails in complex syntheses, as esters lack the electrophilic reactivity required to form mixed or chiral phosphonates under mild, low-temperature conditions [2].
Shifts physical properties and handling requirements; methyl or phenyl analogs may not transfer directly.
Steric and electronic environment alters hydrolysis and nucleophilic substitution rates.
Chain flexibility, thermal stability, and flammability are R-group dependent; direct substitution yields different materials.
In industrial scale-up, the physical state of highly reactive, moisture-sensitive acid chlorides dictates the required engineering controls. Ethylphosphonic dichloride is a liquid at standard ambient temperatures (boiling point ~171–179 °C), allowing for standard liquid pumping and mass-flow metering . In contrast, its closest in-class analog, methylphosphonic dichloride, is a solid at room temperature with a melting point of 32–34 °C . Utilizing the methyl analog requires heated transfer lines and specialized solid-dosing equipment to prevent line blockages and mitigate exposure to toxic, corrosive fumes.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Liquid at 20 °C (bp ~171-179 °C) |
| Comparator Or Baseline | Methylphosphonic dichloride (Solid at 20 °C, mp 32-34 °C) |
| Quantified Difference | Eliminates the need for heated transfer lines and solid-dosing equipment |
| Conditions | Standard ambient temperature and pressure (20 °C, 1 atm) |
Liquid dosing of moisture-sensitive, corrosive precursors significantly reduces engineering complexity, capital equipment costs, and operator exposure risks during continuous or large-scale batch manufacturing.
When synthesizing bio-derived flame-retardant polymers via polycondensation with diols like isosorbide, the choice of phosphonic dichloride dictates the polymer's backbone architecture. Ethylphosphonic dichloride provides an aliphatic phosphorus center, whereas phenylphosphonic dichloride provides a bulky aromatic center [1]. This structural difference directly impacts the thermal degradation profile, glass transition temperature (Tg), and mechanical flexibility of the resulting polyphosphonate resin. The ethyl group allows for different volatilization and char-forming mechanisms compared to the rigid phenyl ring during combustion [2].
| Evidence Dimension | Polymer backbone substitution |
| Target Compound Data | Aliphatic (Ethyl) substitution |
| Comparator Or Baseline | Phenylphosphonic dichloride (Aromatic Phenyl substitution) |
| Quantified Difference | Alters steric bulk, chain flexibility, and thermal degradation pathways |
| Conditions | Melt or solution-based polycondensation with biobased diols (e.g., isosorbide) |
Enables polymer formulators to tune the mechanical flexibility and specific flame-retardant mechanism of halogen-free resins for electronic enclosures.
The synthesis of complex, asymmetric phosphonates requires a precursor that can undergo sequential, controlled nucleophilic substitutions. Ethylphosphonic dichloride reacts readily with a primary alcohol (e.g., isopropyl alcohol) at 0 °C in the presence of triethylamine to form a monochloride intermediate, which can subsequently be reacted with a different nucleophile (e.g., p-hydroxyacetophenone) to yield a mixed ester like 4-acetylphenyl isopropyl ethylphosphonate [1]. Substituting this precursor with a stable dialkyl ester (e.g., diethyl ethylphosphonate) would fail under these mild conditions, as esters require harsh transesterification environments that degrade sensitive functional groups and cannot easily yield asymmetric products [2].
| Evidence Dimension | Leaving group reactivity for sequential substitution |
| Target Compound Data | High reactivity (P-Cl bonds allow sequential substitution at 0-25 °C) |
| Comparator Or Baseline | Diethyl ethylphosphonate (Low reactivity P-OR bonds requiring harsh transesterification) |
| Quantified Difference | Enables one-pot synthesis of asymmetric/mixed phosphonate esters at low temperatures |
| Conditions | Reaction with alcohols/phenols and triethylamine in organic solvents at 0 °C to room temperature |
Critical for the efficient, high-yield synthesis of chiral organophosphorus libraries and complex pharmaceutical intermediates without requiring harsh reaction conditions.
Directly leveraging its reactivity in polycondensation, ethylphosphonic dichloride is a highly suitable monomer for reacting with biobased diols (such as isosorbide) to produce aliphatic polyphosphonates. These polymers are utilized as halogen-free flame retardants in printed circuit boards (PCBs) and plastic enclosures, where the ethyl group provides specific mechanical flexibility compared to rigid aromatic alternatives [1].
Due to the highly electrophilic nature of its two chloride leaving groups, this compound is a highly effective precursor for synthesizing mixed alkyl/aryl phosphonate esters. It allows for the stepwise addition of different nucleophiles under mild conditions, enabling the creation of chiral phosphonate libraries used to probe stereoselective discrimination in bacterial phosphotriesterases and other enzymatic targets [2].
In industrial chemical synthesis, its liquid state at room temperature makes it a highly processable precursor for large-scale manufacturing of ethyl-substituted phosphonate pesticides and metal-chelating agents. It avoids the heated-line engineering requirements of solid analogs like methylphosphonic dichloride, streamlining continuous flow and batch reactor operations .
Corrosive;Acute Toxic